molecular formula C6H7N3O2 B2739374 5-(Methylamino)pyrazine-2-carboxylic acid CAS No. 1339179-12-2

5-(Methylamino)pyrazine-2-carboxylic acid

Cat. No. B2739374
CAS RN: 1339179-12-2
M. Wt: 153.141
InChI Key: VXNLGXWAVJKURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with the CAS Number: 1339179-12-2 . It has a molecular weight of 153.14 . It is used as an intermediate of the lipid-lowering drug amoximus .


Synthesis Analysis

5-(Methylamino)pyrazine-2-carboxylic acid can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .


Molecular Structure Analysis

The linear formula of 5-(Methylamino)pyrazine-2-carboxylic acid is C6H7N3O2 . For more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

The major formation of pyrazines occurs during heating of food . There is very little information available on the degradation of these compounds .


Physical And Chemical Properties Analysis

5-(Methylamino)pyrazine-2-carboxylic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis

5-(Methylamino)pyrazine-2-carboxylic acid is used in various chemical synthesis processes . It’s a crucial component in the synthesis of pyrazinamide analogues , which are interesting in organic synthesis .

Antitubercular Bioactivity

This compound has been used in the synthesis of pyrazinamide analogues that show antitubercular activities . For instance, N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield . N - (2-ethylhexyl)pyrazine-2-carboxamide and N - (4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv .

Preparation of Europium (III) Complexes

5-(Methylamino)pyrazine-2-carboxylic acid may be used in the preparation of novel europium (III) complexes . These complexes have potential applications in various fields, including luminescent materials, catalysts, and magnetic materials.

Synthesis of Ln-Metal Organic Frameworks (MOFs)

This compound may be used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in gas storage, separation, and catalysis.

Membrane-Based Solvent Extraction and Stripping

5-(Methylamino)pyrazine-2-carboxylic acid has been studied in simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) . This process is crucial in the separation and purification of various chemical compounds.

Pertraction Studies

The mechanism of pertraction (permeation extraction) of 5-(Methylamino)pyrazine-2-carboxylic acid through layered bulk liquid membranes has been studied . Understanding this mechanism can help improve the efficiency of separation processes in chemical industries.

Safety and Hazards

The safety information for 5-(Methylamino)pyrazine-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

5-(Methylamino)pyrazine-2-carboxylic acid may be used in the preparation of novel europium (III) complexes, (5-methyl-2-pyrazinecarboxylato) (phenanthroline)europium (III) . It may also be used in the synthesis of Ln-metal organic frameworks (MOFs) .

properties

IUPAC Name

5-(methylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNLGXWAVJKURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.